Rosarin

Content Navigation

Researchers using crude Rhodiola extracts face batch-to-batch variability, confounding immunological assays. Rosarin (CAS 84954-93-8) solves this with high-purity (>98% HPLC) cinnamyl alcohol glycoside, enabling precise ERK pathway and microglial iNOS studies.

- >98% HPLC purity guarantees reproducible dose-response in T-cell apoptosis models

- Unique chemotaxonomic marker for Rhodiola rosea authentication (RRLC/HPLC)

- Soluble in DMSO/methanol for direct in vitro use; no neuroprotective interference

Supplied with full analytical documentation for immediate global procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

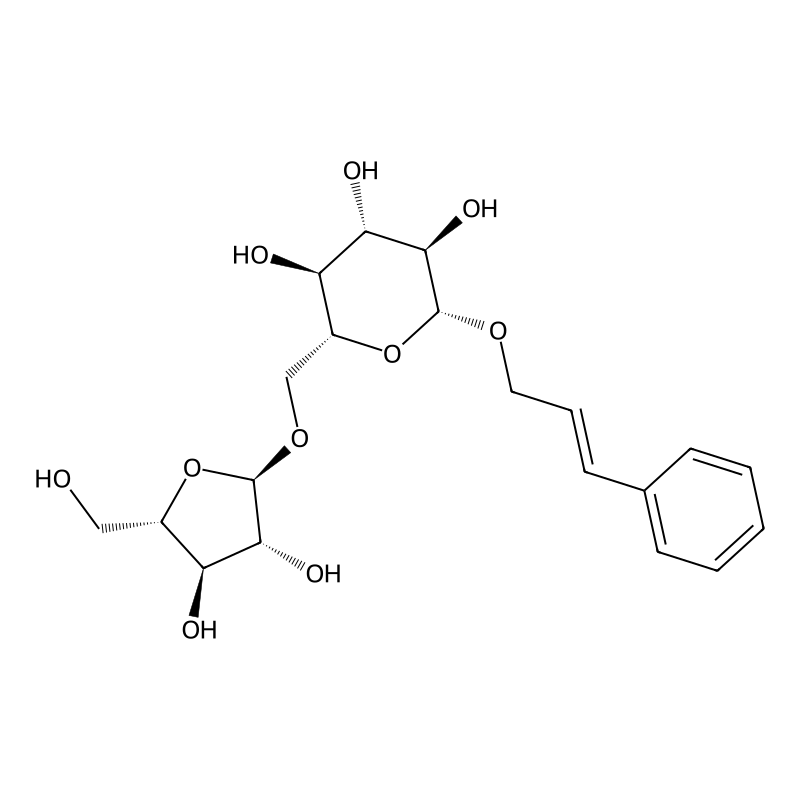

Rosarin is a highly characterized cinnamyl alcohol glycoside (specifically an α-L-arabinofuranosyl-β-D-glucopyranoside) endogenously found in the roots of Rhodiola rosea [1]. In commercial and research procurement, it is primarily sourced as a high-purity (>98% HPLC) analytical reference standard or as an isolated bioactive agent for in vitro immunological and neuroinflammatory assays [2]. Unlike crude adaptogenic extracts, purified Rosarin provides precise stoichiometric control for cellular models, exhibiting high solubility in polar organic solvents like DMSO and methanol. Its primary scientific utility lies in its distinct immunomodulatory profile—specifically its targeted modulation of the ERK signaling pathway and microglial nitric oxide synthase (iNOS) expression—making it a critical standalone reagent for specialized pharmacological screening and botanical quality control workflows [1][3].

Research Fit

References

- [1] Marchev, A. S., et al. (2017). Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds. Food and Chemical Toxicology, 108, 419-428.

- [2] Lee, Y., et al. (2013). Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea. Evidence-Based Complementary and Alternative Medicine, 2013, 514049.

- [3] Ma, Y. C., et al. (2011). Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Natural Product Communications, 6(5), 645-650.

Substituting Rosarin with its closest structural analogs, Rosavin (an arabinopyranosyl isomer) or Rosin (which lacks the arabinose moiety entirely), fundamentally alters assay outcomes and invalidates analytical results[1]. Despite their structural similarities, these 'rosavins' exert divergent biological effects. For example, in T-cell apoptosis models, Rosarin and Rosavin drive diametrically opposed responses in TNF-related apoptosis-inducing ligand (TRAIL) expression [2]. Furthermore, while Rosin provides direct neuroprotection against L-glutamate toxicity, Rosarin does not, restricting its activity strictly to anti-inflammatory microglial suppression[1]. In analytical chemistry, substituting Rosarin prevents the accurate chemotaxonomic validation of Rhodiola rosea, as Rosarin is uniquely required as a baseline-separated marker to differentiate true R. rosea from common adulterants like R. crenulata [3].

Substitution Risk

References

- [1] Lee, Y., et al. (2013). Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea. Evidence-Based Complementary and Alternative Medicine, 2013, 514049.

- [2] Marchev, A. S., et al. (2017). Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds. Food and Chemical Toxicology, 108, 419-428.

- [3] Ma, Y. C., et al. (2011). Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Natural Product Communications, 6(5), 645-650.

Divergent TRAIL Expression Modulation in T-Cells (vs. Rosavin)

In studies evaluating splenic CD3+ T cell apoptosis, Rosarin and its structural isomer Rosavin demonstrated opposite regulatory effects on the ERK signaling pathway. Rosarin actively increased the frequencies of CD3+TRAIL+ T cells and inhibited ERK phosphorylation. In direct contrast, Rosavin inhibited TRAIL up-regulation [1]. This diametric behavior dictates that for assays targeting TRAIL-mediated apoptosis rescue, Rosarin cannot be substituted with Rosavin.

| Evidence Dimension | TRAIL expression regulation in CD3+ T cells |

| Target Compound Data | Rosarin (Increases CD3+TRAIL+ T cell frequency) |

| Comparator Or Baseline | Rosavin (Inhibits TRAIL up-regulation) |

| Quantified Difference | Diametrically opposed regulatory direction on TRAIL expression |

| Conditions | Concanavalin A-activated mouse splenic CD3+ T cells |

Buyers modeling T-cell apoptosis or autoimmune responses must specifically procure Rosarin to upregulate TRAIL, as the more common Rosavin will actively suppress it.

T-cell regulation

Isolation of Microglial Anti-Inflammatory Activity from Direct Neuroprotection (vs. Rosin)

Rosarin exhibits potent anti-inflammatory effects in LPS-stimulated murine BV2 microglial cells, significantly suppressing iNOS, IL-1β, and TNF-α expression at concentrations of 1-50 μg/mL [1]. However, unlike its simpler precursor Rosin, Rosarin fails to suppress L-glutamate-induced neurotoxicity in direct neuronal cell assays [1]. This structural divergence allows researchers to isolate microglial inflammatory suppression from direct neuronal rescue mechanisms.

| Evidence Dimension | L-glutamate-induced neurotoxicity suppression |

| Target Compound Data | Rosarin (No suppression of L-glutamate neurotoxicity) |

| Comparator Or Baseline | Rosin (Actively suppresses L-glutamate neurotoxicity) |

| Quantified Difference | Complete absence of direct glutamate neuroprotection for Rosarin compared to active suppression by Rosin |

| Conditions | L-glutamate-activated neuronal cells vs. LPS-stimulated BV2 microglia (1-50 μg/mL) |

Procurement of Rosarin is essential when researchers need to study neuroinflammation via microglial pathways without the confounding variable of direct glutamate-receptor-mediated neuroprotection.

inhibition context

Chromatographic Baseline Separation for Botanical Standardization

In Rapid Resolution Liquid Chromatography (RRLC) quality control workflows, Rosarin serves as an indispensable primary reference standard. RRLC methods achieve baseline separation of Rosarin from its close analogs Rosavin, Rosin, and Salidroside within 8 minutes using a C18 column [1]. Because Rosarin is virtually exclusive to specific Rhodiola species, its specific quantification is commercially required to verify the authenticity and the standard 3:1 rosavins-to-salidroside ratio of botanical extracts.

| Evidence Dimension | Chromatographic retention and botanical specificity |

| Target Compound Data | Rosarin (Baseline separated in <8 min; confirms R. rosea authenticity) |

| Comparator Or Baseline | Salidroside-only standards / Adulterated extracts (Lack Rosarin peak) |

| Quantified Difference | Acts as a definitive presence/absence marker for species authentication |

| Conditions | RRLC using Phenomenex C18 (2)-HST column at 40°C, neutral gradient (H2O/acetonitrile) |

Quality control laboratories must procure high-purity Rosarin standards to legally validate Rhodiola rosea raw materials and detect economically motivated adulteration.

anti-inflammatory

sensitivity

separation

TRAIL-Targeted Immunopharmacology Assays

Due to its specific ability to upregulate TRAIL and inhibit ERK phosphorylation in T cells, Rosarin is the optimal reagent for in vitro models investigating apoptosis resistance in autoimmune diseases and oncology [1]. It provides a targeted mechanism that crude extracts or the isomer Rosavin cannot replicate.

Microglial-Specific Neuroinflammation Modeling

Rosarin is highly suited for neuroinflammatory assays utilizing LPS-stimulated BV2 microglia[2]. Because it suppresses iNOS and pro-inflammatory cytokines without conferring direct L-glutamate neuroprotection, it allows researchers to decouple microglial signaling from neuronal excitotoxicity in neurodegenerative disease models.

HPLC/RRLC Botanical Authentication and Standardization

As a unique chemotaxonomic marker, high-purity Rosarin (>98%) is required for the analytical standardization of commercial Rhodiola products [3]. It is used to calibrate RRLC and HPLC-DAD equipment to ensure the correct 3:1 ratio of rosavins to salidroside and to rule out adulteration with cheaper, non-rosavin-containing Rhodiola species.

Application Fit Matrix

References

- [1] Marchev, A. S., et al. (2017). Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds. Food and Chemical Toxicology, 108, 419-428.

- [2] Lee, Y., et al. (2013). Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea. Evidence-Based Complementary and Alternative Medicine, 2013, 514049.

- [3] Ma, Y. C., et al. (2011). Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Natural Product Communications, 6(5), 645-650.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Grech-Baran M, Sykłowska-Baranek K, Krajewska-Patan A, Wyrwał A, Pietrosiuk A. Biotransformation of cinnamyl alcohol to rosavins by non-transformed wild type and hairy root cultures of Rhodiola kirilowii. Biotechnol Lett. 2014 Mar;36(3):649-56. doi: 10.1007/s10529-013-1401-5. Epub 2013 Nov 5. PubMed PMID: 24190481; PubMed Central PMCID: PMC3964300.

3: Setsune J, Toda M, Yoshida T, Imamura K, Watanabe K. The synthesis and dynamic structures of multinuclear complexes of large porphyrinoids expanded by phenylene and thienylene spacers. Chemistry. 2015 Sep 1;21(36):12715-27. doi: 10.1002/chem.201501570. Epub 2015 Jul 21. PubMed PMID: 26216524.

4: Mirmazloum I, Ladányi M, György Z. Changes in the Content of the Glycosides, Aglycons and their Possible Precursors of Rhodiola rosea during the Vegetation Period. Nat Prod Commun. 2015 Aug;10(8):1413-6. PubMed PMID: 26434130.

5: Thu OK, Nilsen OG, Hellum B. In vitro inhibition of cytochrome P-450 activities and quantification of constituents in a selection of commercial Rhodiola rosea products. Pharm Biol. 2016 Dec;54(12):3249-3256. Epub 2016 Aug 29. PubMed PMID: 27572116.

6: Lee Y, Jung JC, Jang S, Kim J, Ali Z, Khan IA, Oh S. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea. Evid Based Complement Alternat Med. 2013;2013:514049. doi: 10.1155/2013/514049. Epub 2013 Apr 16. PubMed PMID: 23690847; PubMed Central PMCID: PMC3652169.

7: Panossian A, Nikoyan N, Ohanyan N, Hovhannisyan A, Abrahamyan H, Gabrielyan E, Wikman G. Comparative study of Rhodiola preparations on behavioral despair of rats. Phytomedicine. 2008 Jan;15(1-2):84-91. Epub 2007 Dec 3. PubMed PMID: 18054474.

8: Ma YC, Wang XQ, Hou FF, Ma J, Luo M, Lu S, Jin P, Terevsky N, Chen A, Xu I, Patel AV, Gorecki D. Rapid resolution liquid chromatography (RRLC) analysis for quality control of Rhodiola rosea roots and commercial standardized products. Nat Prod Commun. 2011 May;6(5):645-50. PubMed PMID: 21615025.

9: Ishida M, Kim SJ, Preihs C, Ohkubo K, Lim JM, Lee BS, Park JS, Lynch VM, Roznyatovskiy VV, Sarma T, Panda PK, Lee CH, Fukuzumi S, Kim D, Sessler JL. Protonation-coupled redox reactions in planar antiaromatic meso-pentafluorophenyl-substituted o-phenylene-bridged annulated rosarins. Nat Chem. 2013 Jan;5(1):15-20. doi: 10.1038/nchem.1501. Epub 2012 Dec 9. PubMed PMID: 23247172.

10: Ma YC, Wang XQ, Hou F, Ma J, Luo M, Lu S, Jin P, Chen A, Xu I, Patel AV, Gorecki D. Simultaneous quantification of polyherbal formulations containing Rhodiola rosea L. and Eleutherococcus senticosus Maxim. using rapid resolution liquid chromatography (RRLC). J Pharm Biomed Anal. 2011 Jul 15;55(5):908-15. doi: 10.1016/j.jpba.2011.03.013. Epub 2011 Mar 12. PubMed PMID: 21466940.

11: Ke XS, Kim T, Brewster JT 2nd, Lynch VM, Kim D, Sessler JL. Expanded Rosarin: A Versatile Fullerene (C(60)) Receptor. J Am Chem Soc. 2017 Apr 5;139(13):4627-4630. doi: 10.1021/jacs.7b00735. Epub 2017 Mar 24. PubMed PMID: 28318261.

12: Booker A, Zhai L, Gkouva C, Li S, Heinrich M. From Traditional Resource to Global Commodities:-A Comparison of Rhodiola Species Using NMR Spectroscopy-Metabolomics and HPTLC. Front Pharmacol. 2016 Aug 29;7:254. doi: 10.3389/fphar.2016.00254. eCollection 2016. PubMed PMID: 27621703; PubMed Central PMCID: PMC5002433.

13: Tomassini L, Gao J, Foddai S, Serafini M, Ventrone A, Nicoletti M. Iridoid glucosides from Viburnum chinshanense. Nat Prod Res. 2006 Jul 10;20(8):697-700. PubMed PMID: 16753900.

14: Marchev AS, Dimitrova P, Koycheva IK, Georgiev MI. Altered expression of TRAIL on mouse T cells via ERK phosphorylation by Rhodiola rosea L. and its marker compounds. Food Chem Toxicol. 2017 Oct;108(Pt B):419-428. doi: 10.1016/j.fct.2017.02.009. Epub 2017 Feb 8. PubMed PMID: 28189478.

15: Huang SC, Lee FT, Kuo TY, Yang JH, Chien CT. Attenuation of long-term Rhodiola rosea supplementation on exhaustive swimming-evoked oxidative stress in the rat. Chin J Physiol. 2009 Oct 31;52(5):316-24. PubMed PMID: 20034236.

16: Comte G, Chulia AJ, Vercauteren J, Allais DP. Phenylpropane glycosides from Juniperus phoenicea. Planta Med. 1996 Feb;62(1):88-9. PubMed PMID: 17252422.

17: Kucinskaite A, Pobłocka-Olech L, Krauze-Baranowska M, Sznitowska M, Savickas A, Briedis V. Evaluation of biologically active compounds in roots and rhizomes of Rhodiola rosea L. cultivated in Lithuania. Medicina (Kaunas). 2007;43(6):487-94. PubMed PMID: 17637521.

18: Rosarin FS, Arulmozhi V, Nagarajan S, Mirunalini S. Antiproliferative effect of silver nanoparticles synthesized using amla on Hep2 cell line. Asian Pac J Trop Med. 2013 Jan;6(1):1-10. doi: 10.1016/S1995-7645(12)60193-X. PubMed PMID: 23317879.

19: Ganzera M, Yayla Y, Khan IA. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography. Chem Pharm Bull (Tokyo). 2001 Apr;49(4):465-7. PubMed PMID: 11310675.

20: Akgul Y, Ferreira D, Abourashed EA, Khan IA. Lotaustralin from Rhodiola rosea roots. Fitoterapia. 2004 Sep;75(6):612-4. PubMed PMID: 15351122.

Explore Compound Types